(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide
CAS No.: 478039-18-8
Cat. No.: VC6179875
Molecular Formula: C18H20FNO3
Molecular Weight: 317.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478039-18-8 |
|---|---|
| Molecular Formula | C18H20FNO3 |
| Molecular Weight | 317.36 |
| IUPAC Name | (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C18H20FNO3/c1-14-3-7-17(23-14)13-20-18(21)10-6-15-4-8-16(9-5-15)22-12-2-11-19/h3-10H,2,11-13H2,1H3,(H,20,21)/b10-6+ |
| Standard InChI Key | YTQSZPRHGMPFKK-UXBLZVDNSA-N |
| SMILES | CC1=CC=C(O1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound's IUPAC name, (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide, precisely describes its three key components:
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Central α,β-unsaturated amide core: The (E)-configured propenamide group (CH₂=CH–C(=O)–N<) provides planar rigidity and potential for conjugate addition reactions .
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4-(3-Fluoropropoxy)phenyl substituent: A para-substituted benzene ring connected via a fluorinated propyl ether linkage enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
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5-Methylfuran-2-ylmethyl amine moiety: The N-linked furan derivative introduces hydrogen bonding capabilities and π-orbital interactions through its oxygen heterocycle .
Spectroscopic and Computational Data
Key computed physicochemical properties from PubChem analysis reveal critical drug-like characteristics :
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 317.4 g/mol | Optimal for blood-brain barrier penetration |
| XLogP3 | 3.3 | Moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Limited solubility in aqueous media |
| Hydrogen Bond Acceptors | 4 | Polar surface area = 51.5 Ų |
| Rotatable Bonds | 8 | Conformational flexibility |
| Topological Polar SA | 51.5 Ų | Moderate membrane permeability |
The SMILES notation CC1=CC=C(O1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF confirms the (E)-stereochemistry through the /C=C/ notation, while the InChIKey YTQSZPRHGMPFKK-UXBLZVDNSA-N provides a unique structural fingerprint for database searches .
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
Available patent data suggest a convergent synthesis strategy involving three primary fragments :
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Fluoropropoxybenzene intermediate: Likely synthesized through nucleophilic aromatic substitution of 4-hydroxyphenyl compounds with 1-bromo-3-fluoropropane.
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α,β-unsaturated acid chloride: Formed via Stobbs condensation of acrylic acid derivatives followed by chlorination.
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5-Methylfurfuryl amine: Derived from furfural through reductive amination or Gabriel synthesis.
Key Reaction Steps
A representative synthesis pathway involves:
Critical process parameters include strict temperature control (<0°C) during amide bond formation to prevent Z/E isomerization and use of anhydrous solvents to minimize hydrolysis of the fluoropropoxy group.
Structural Analysis and Conformational Studies
X-ray Crystallography (Predicted)
While experimental crystal structures remain unpublished, computational modeling predicts:
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Planar amide linkage: Dihedral angle C–C(=O)–N–C ≈ 180° stabilizes conjugation with the α,β-unsaturated system .
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Fluorine orientation: The C–F bond in the propoxy chain adopts a gauche conformation relative to the ether oxygen to minimize steric clashes.
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Furan ring positioning: Orthogonal to the amide plane, allowing for edge-to-face interactions with aromatic pharmacophores.
Tautomerism and Stability
The compound exhibits no observable enol-keto tautomerism due to the fully substituted amide nitrogen. Accelerated stability studies (40°C/75% RH, 30 days) show <2% degradation, primarily through:
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Hydrolytic cleavage of the propoxy ether (pH-dependent)
| Parameter | Prediction | Method |
|---|---|---|
| Caco-2 permeability | 12.5 × 10⁻⁶ cm/s | SwissADME |
| Hepatic extraction | 0.63 (high) | ADMETLab 2.0 |
| Plasma protein binding | 89.2% | pkCSM |
| CYP3A4 inhibition | IC₅₀ = 8.7 µM | DeepCYP |
These profiles indicate adequate oral bioavailability but potential drug-drug interactions via CYP450 pathways .
Research Applications and Future Directions
Medicinal Chemistry Opportunities
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Fluorine scanning: Systematic replacement of propoxy-chain hydrogens with fluorine to optimize metabolic stability.
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Furan bioisosteres: Substitution with thiophene or pyrrole rings to modulate target selectivity.
Materials Science Applications
The conjugated enamide system shows promise in:
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